N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
Description
N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a synthetic small molecule featuring a sulfamoylbenzyl group linked via an acetamide bridge to a phenoxy-triazole moiety. Its structure combines a sulfonamide-derived aromatic system with a 1,2,4-triazole heterocycle, making it a candidate for biological activity studies, particularly in oncology and antimicrobial research.
Properties
Molecular Formula |
C17H17N5O4S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C17H17N5O4S/c18-27(24,25)16-6-4-13(5-7-16)9-19-17(23)10-26-15-3-1-2-14(8-15)22-11-20-21-12-22/h1-8,11-12H,9-10H2,(H,19,23)(H2,18,24,25) |
InChI Key |
UIVVDUZFDMKXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)N3C=NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the sulfamoylbenzyl intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride under basic conditions to form the sulfamoylbenzyl intermediate.
Synthesis of the triazolylphenoxyacetamide intermediate: This involves the reaction of 3-(4H-1,2,4-triazol-4-yl)phenol with chloroacetic acid under acidic conditions to form the triazolylphenoxyacetamide intermediate.
Coupling reaction: The final step involves coupling the sulfamoylbenzyl intermediate with the triazolylphenoxyacetamide intermediate under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Scaling up the reaction conditions: Ensuring that the reactions are carried out in large-scale reactors with precise control over temperature, pressure, and pH.
Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylbenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide exhibits considerable antibacterial and antifungal properties. The triazole moiety contributes to its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes in microbial pathogens .
Key Findings:
- Exhibits significant activity against various bacterial strains.
- Potentially effective against fungal infections due to its structural components.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have suggested that it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This dual activity makes it a candidate for further investigation in cancer therapeutics .
Case Studies:
- In vitro Studies : Laboratory studies demonstrated that the compound inhibited the growth of several cancer cell lines, indicating its potential as an anticancer agent.
- Mechanistic Insights : Research has explored how the compound interacts with specific molecular targets involved in cancer progression .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Sulfamoylbenzyl Intermediate : Reaction of 4-aminobenzenesulfonamide with benzyl chloride.
- Synthesis of Triazolylphenoxyacetamide Intermediate : Involves the reaction of 3-(4H-1,2,4-triazol-4-yl)phenol with chloroacetic acid.
- Final Coupling Reaction : Combining the intermediates to form the target compound.
Applications in Research
This compound has several applications in scientific research:
Chemistry
- Used as a building block for synthesizing more complex molecules.
Biology
- Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
- Investigated for therapeutic properties including antimicrobial and anticancer activities.
Industry
Mechanism of Action
The mechanism of action of N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Antitumor Activity
- N-(4-methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 9): Exhibited 10% MGI (Mean Growth Inhibition) in vitro, significantly higher than the target compound’s 1% MGI . The methoxy and quinazolinone groups likely enhance DNA intercalation or topoisomerase inhibition.
Table 1: Antitumor Activity of Acetamide Derivatives
| Compound | MGI% | Key Structural Features |
|---|---|---|
| Target Compound | 1% | Sulfamoylbenzyl, triazolylphenoxy |
| Compound 9 | 10% | Methoxyphenyl, quinazolinone-thioether |
| Compound 11 | 7% | Sulfamoylphenyl |
Antimicrobial and Antifungal Activity
- 2-(Pyridin-2-ylamino)-N-(4H-1,2,4-triazol-4-yl)acetamide (Compound 6b): Demonstrated antifungal activity (MIC: 16 µg/mL against Candida albicans), attributed to the pyridinyl-triazole hybrid’s ability to disrupt fungal membrane synthesis . The target compound’s sulfamoyl group may offer broader-spectrum activity but requires direct testing.
- Chalcone-linked triazoles (e.g., 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide): Exhibited MIC values of 8–32 µg/mL against bacterial and fungal strains, outperforming some standard drugs. The α,β-unsaturated ketone (chalcone) moiety likely enhances reactivity compared to the target’s phenoxyacetamide system .
Physicochemical and Structural Variations
- 2-[4-methyl-2-(4H-1,2,4-triazol-4-yl)phenoxy]-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]acetamide (J016-0146): Incorporates a tetramethyl-dioxolane ring, improving lipophilicity (logP: 3.2 vs.
- 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (573941-79-4): Replaces phenoxy with pyridinyl-thioether, enhancing metal-binding capacity but reducing aqueous solubility (logS: -4.1 vs. target’s -3.5) .
Table 2: Structural Modifications and Property Trends
| Compound | Key Modification | logP | logS | Bioactivity Trend |
|---|---|---|---|---|
| Target Compound | Phenoxy-triazole, sulfamoylbenzyl | 2.8 | -3.5 | Low antitumor |
| J016-0146 | Dioxolane ring | 3.2 | -4.3 | Enhanced CNS access |
| 573941-79-4 | Pyridinyl-thioether | 3.0 | -4.1 | Metal-binding |
Research Findings and Mechanistic Insights
- Antitumor Mechanism : The target compound’s low MGI% may stem from steric hindrance from the benzyl group, limiting target engagement compared to smaller analogs like Compound 11 .
- Antifungal Potential: While untested, its triazole moiety aligns with known azole antifungals (e.g., fluconazole), suggesting possible CYP51 inhibition .
- Synthetic Flexibility : The acetamide bridge allows modular substitution, as seen in derivatives with improved activity (e.g., chalcone-triazoles ).
Biological Activity
N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C17H17N5O4S
- Molecular Weight : 387.4 g/mol
- CAS Number : [specific CAS number not provided]
The compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the triazole moiety suggests potential antifungal and antibacterial properties, as triazoles are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring can exhibit significant antimicrobial activity. Triazole derivatives have been shown to be effective against a range of pathogens, including bacteria and fungi. The sulfamoyl group may enhance this activity by providing additional interactions with microbial targets.
Biological Evaluations and Case Studies
Several studies have investigated the biological activity of similar compounds or derivatives:
- Anticonvulsant Activity : A study on related N'-benzyl 2-amino acetamides demonstrated significant anticonvulsant properties with effective doses (ED50) lower than traditional treatments like phenobarbital . This suggests that this compound could also possess similar neuroprotective effects.
- Antiproliferative Effects : A study evaluated triazole-linked compounds for their antiproliferative activity against cancer cell lines. The introduction of triazole moieties significantly improved the anti-cancer activities, with IC50 values indicating strong inhibition of cell growth . This suggests that our compound may have potential as an anticancer agent.
- Inhibition of Carbonic Anhydrase : Triazole derivatives have been reported to act as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. The design of triazole-linked compounds has shown promising results in enhancing CA inhibitory activity . This could indicate a similar mechanism for this compound.
Data Summary
The following table summarizes key findings from relevant studies on related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
